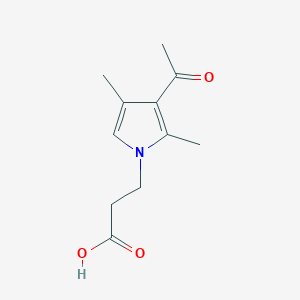

3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid

Description

3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid is a pyrrole-substituted propionic acid derivative. Its structure features a pyrrole ring substituted with acetyl and methyl groups at positions 2, 3, and 4, linked to a propionic acid side chain. This compound is hypothesized to serve as an intermediate in organic synthesis or medicinal chemistry due to its reactive carboxylic acid group and heterocyclic aromatic system.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-acetyl-2,4-dimethylpyrrol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-6-12(5-4-10(14)15)8(2)11(7)9(3)13/h6H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCXXQHSIPJVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C1C(=O)C)C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of 3-Acetyl-2,4-dimethylpyrrole: This can be achieved by the condensation of 2,4-dimethylpyrrole with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation.

Introduction of the Propionic Acid Side Chain: The acetylated pyrrole is then subjected to a Friedel-Crafts acylation reaction with propionic anhydride, again using a Lewis acid catalyst. This step introduces the propionic acid side chain at the desired position on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large quantities of 2,4-dimethylpyrrole and acetic anhydride are reacted in industrial reactors equipped with efficient reflux systems.

Continuous Flow Processes: To enhance efficiency and yield, continuous flow reactors may be employed for the Friedel-Crafts acylation step. This allows for better control over reaction conditions and minimizes the formation of by-products.

Purification and Isolation: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Effects

Research indicates that 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid exhibits significant anti-inflammatory properties. In preclinical studies involving carrageenan-induced paw edema in animal models, the compound demonstrated a marked reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed significant antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis. Minimum inhibitory concentration (MIC) values ranged from 0.8 to 100 µg/mL, indicating promising antibacterial efficacy.

Proteomics Research

This compound is utilized in proteomics research for its ability to interact with proteins and enzymes. The acetyl and propionic acid groups facilitate hydrogen bonding and other interactions that modulate protein activity, making it valuable for studies aimed at understanding protein functions and interactions .

Case Study 1: Anti-inflammatory Research

In a study investigating the anti-inflammatory effects of the compound, researchers administered varying doses of this compound to animal models with induced inflammation. The results showed a dose-dependent reduction in inflammation markers, supporting its potential therapeutic use in inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of derivatives of this compound against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited lower MIC values compared to standard antibiotics, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid involves its interaction with specific molecular targets. The acetyl and propionic acid groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs from the evidence include propionic acid derivatives substituted with pyrrole, pyrazole, or other heterocyclic systems. These variations influence physicochemical properties and applications:

Table 1: Structural Comparison

Physicochemical Properties

- Solubility: The target compound likely has moderate water solubility due to its carboxylic acid group but reduced solubility compared to non-acetylated analogs due to hydrophobic acetyl and methyl groups. 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid (C₁₅H₁₇NO₂) exhibits lower water solubility due to the bulky phenyl group . 3-(4-Carbamoyl-piperidin-1-yl)-propionic acid has improved solubility in organic solvents due to its amide group .

- Halogenated pyrazole derivatives (e.g., ) show higher stability and resistance to metabolic degradation due to fluorine and chlorine substituents.

Biological Activity

3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid is a pyrrole-derived compound that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, this compound exhibits various pharmacological properties, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 195.23 g/mol. Its structure includes a pyrrole ring substituted with an acetyl group and a propionic acid moiety, which are crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The acetyl and propionic acid groups facilitate hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to diverse biological effects. Notably, these interactions can influence pathways relevant to inflammation and microbial resistance.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In studies involving carrageenan-induced paw edema in animal models, the compound demonstrated a marked reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that several derivatives of this compound showed significant antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 0.8 to 100 µg/mL, indicating promising antibacterial efficacy .

Enzyme Inhibition

Further investigations into the mechanism of action revealed that this compound acts as an inhibitor of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes. These enzymes are critical in bacterial folate synthesis and fatty acid biosynthesis pathways, respectively. The compound exhibited binding interactions at the active sites of these enzymes, which could explain its antimicrobial properties .

Study on Anti-inflammatory Activity

In a controlled study involving Wistar rats, the administration of this compound significantly decreased paw swelling in response to carrageenan injection. Statistical analysis indicated that the compound's effects were dose-dependent and comparable to established anti-inflammatory drugs .

Antibacterial Screening

Another study focused on the antibacterial efficacy of synthesized derivatives of this compound against clinical isolates of M. tuberculosis. The results demonstrated that certain derivatives had superior activity compared to standard treatments, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Comparative Analysis with Related Compounds

| Compound | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| 3-(2,4-Dimethylpyrrol-3-yl)propanoic acid | Similar pyrrole structure without acetyl substitution | Less potent anti-inflammatory activity | Moderate |

| 3-Acetylpyrrole | Contains only one methyl group on the pyrrole ring | Lacks the propionic acid moiety | Limited |

| 5-Methylpyrrolidine-2-carboxylic acid | Different nitrogen substitution pattern | Exhibits different biological activities | Variable |

| 2-Acetylpyrrole | Similar structure but with different substituents | Potentially different pharmacokinetic properties | Low |

The unique combination of functional groups in this compound confers distinct biological activities that are not fully replicated by similar compounds.

Q & A

Q. What are the optimal experimental conditions for synthesizing 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid, and how can factorial design improve reaction efficiency?

- Methodological Answer : Synthesis optimization can employ factorial design to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design (three factors at two levels) identifies interactions between variables, reducing trial-and-error inefficiencies . Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict energetically favorable pathways, narrowing experimental conditions . Safety protocols, such as working under fume hoods and using protective gear, are critical due to potential respiratory and dermal irritation .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound, and how should data discrepancies be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare experimental peaks (¹H/¹³C) with PubChem or NIST reference data to validate pyrrole ring substituents and propionic acid chain conformation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₀H₁₅NO₃) with theoretical values; deviations >2 ppm require re-evaluation of synthesis purity.

- Infrared (IR) Spectroscopy : Resolve contradictions in carbonyl (C=O) stretching bands (e.g., 1680–1720 cm⁻¹) by cross-referencing solvent-free measurements and computational IR simulations .

Q. What purification strategies are recommended for isolating high-purity this compound from reaction byproducts?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to separate polar byproducts (e.g., unreacted starting materials).

- Column Chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradient) based on TLC Rf values.

- Recrystallization : Select solvents (e.g., ethanol/water) with low solubility at room temperature to maximize yield .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition state energies for nucleophilic attack at the acetyl group. Compare activation barriers (ΔG‡) for different nucleophiles (e.g., amines vs. alcohols) .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Validate simulations with experimental rate constants .

- Table : Example DFT Results for Reactivity Prediction

| Nucleophile | ΔG‡ (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Ethanolamine | 18.3 | Moderate |

| Aniline | 14.7 | High |

Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (e.g., ANOVA) to identify outliers.

- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. acetyl groups) with bioactivity trends. For example, 2,4-dimethyl substitution may enhance membrane permeability .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

Q. How do biotechnological synthesis routes for propionic acid derivatives compare to traditional chemical methods in terms of sustainability?

- Methodological Answer :

- Chemical Synthesis : Relies on fossil-derived reagents (e.g., acetyl chloride), generating hazardous waste (e.g., HCl gas) .

- Biotechnological Routes : Use engineered microbes (e.g., E. coli) to convert renewable substrates (e.g., glucose) into 3-HP derivatives. Advantages include lower energy consumption and reduced toxic byproducts .

- Life Cycle Assessment (LCA) : Quantify carbon footprints; biotech methods typically reduce CO₂ emissions by 30–50% compared to chemical routes .

Methodological Tables

Table 1 : Key Characterization Techniques and Validation Criteria

Table 2 : Computational vs. Experimental Reaction Yield Comparison

| Method | Predicted Yield (%) | Experimental Yield (%) | Deviation (%) |

|---|---|---|---|

| DFT Optimization | 78 | 72 | 7.7 |

| MD Simulation | 85 | 81 | 4.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.